REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1.Br[CH2:13][CH2:14][CH3:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:13]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:6][CH:7]=1)[CH2:14][CH3:15] |f:2.3.4|
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCCO
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 days
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was mixed with water
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a 1 N aqueous solution of sodium hydroxide
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Type
|
DRY_WITH_MATERIAL
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Details
|
an aqueous saturated solution of sodium chloride, and was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The resulting organic layer was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=CC=C(C=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |